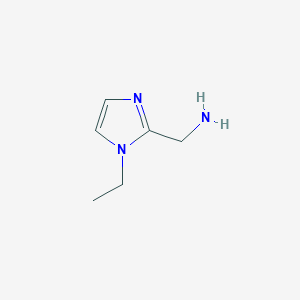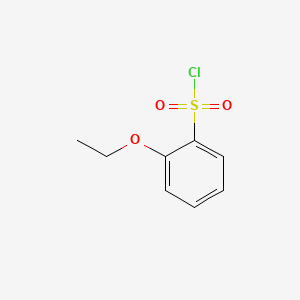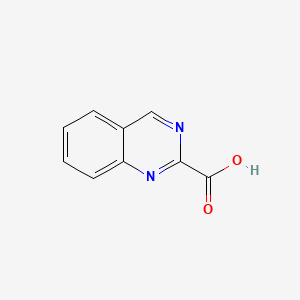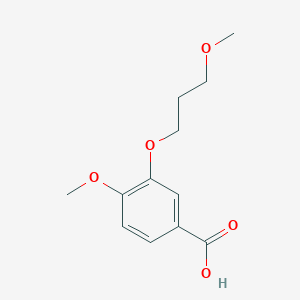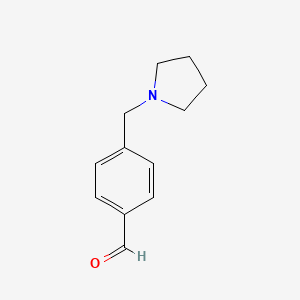
4-(Pyrrolidin-1-ylmethyl)benzaldehyde
概要
説明
4-(Pyrrolidin-1-ylmethyl)benzaldehyde is a water-soluble aldehyde and an important intermediate for small molecule anticancer drugs . It has the empirical formula C12H15NO and a molecular weight of 189.25 .
Synthesis Analysis
A rapid and high yield synthetic method for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde was established. The target compound was synthesized from the commercially available terephthalaldehyde through three steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction .Molecular Structure Analysis
The SMILES string of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde is O=Cc1ccc(CN2CCCC2)cc1. The InChI is 1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde include its empirical formula (C12H15NO), molecular weight (189.25), and its structure represented by the SMILES string (O=Cc1ccc(CN2CCCC2)cc1) and InChI (1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2) .科学的研究の応用
Synthesis as an Anticancer Intermediate
4-(Pyrrolidin-1-ylmethyl)benzaldehyde is a water-soluble aldehyde that serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method was developed for this compound, enhancing its utility in cancer research. The compound is a key intermediate in developing drugs for breast cancer, lymphoma, and colon cancer, underlining its significance in medicinal chemistry (Zhang, Cao, Xu, & Wang, 2018).
Reactions with Benzaldehyde
Research has explored the reactions of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde with various chemical entities. For instance, its reaction with enamines and benzaldehyde has been studied to understand the formation of xanthene derivatives, which are important in chemical synthesis (Lewis, Myers, & Readhead, 1970). Additionally, the compound's interaction with other chemical species like benzylidenecyclohexanone has been investigated, contributing to a better understanding of chemical reaction mechanisms and pathways.
Electrochemical Applications
The compound's electrochemical properties have been analyzed in research focusing on polymerization reactions. For example, studies on the electrochemical polymerization of pyrrole containing TEMPO side chain on Pt electrode and its activity for benzyl alcohol oxidation highlight the compound's role in electrochemistry (Lu et al., 2014).
Catalytic and Enantioselective Applications
The molecule has been utilized in the field of asymmetric synthesis and catalysis. Research demonstrates its use in the enantioselective alkylation of benzaldehyde, indicating its potential in producing chiral compounds (Gonsalves et al., 2003). Such studies are crucial for developing new methodologies in stereoselective synthesis, which is a key area in medicinal and synthetic organic chemistry.
Safety And Hazards
The safety data sheet for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
特性
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBYCACQSYAYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630506 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)benzaldehyde | |
CAS RN |
650628-72-1 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


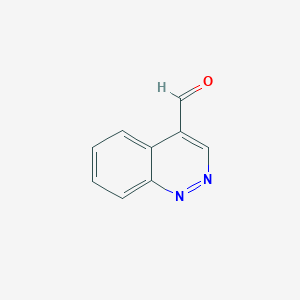
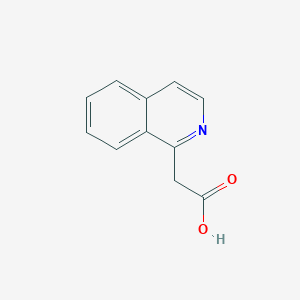
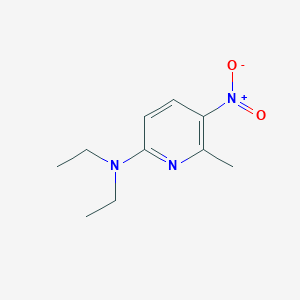
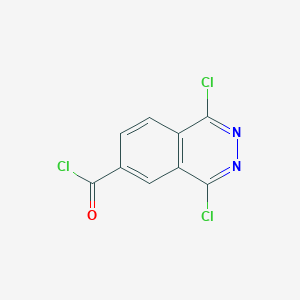
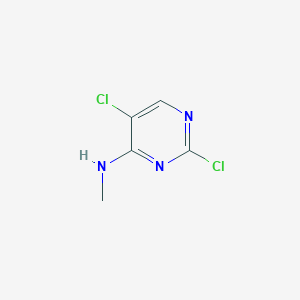
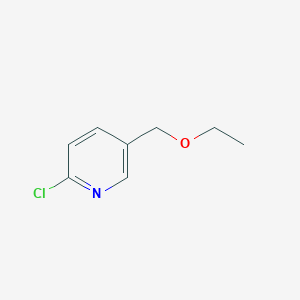
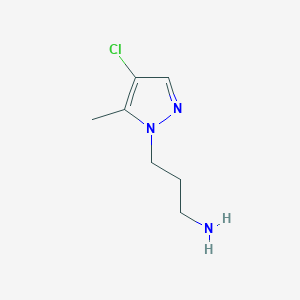
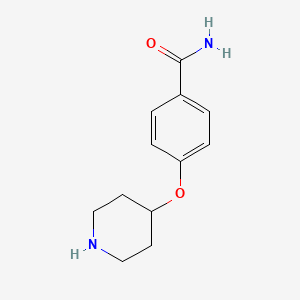
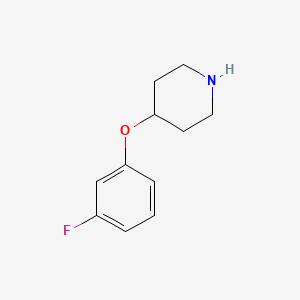
![2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1602844.png)
